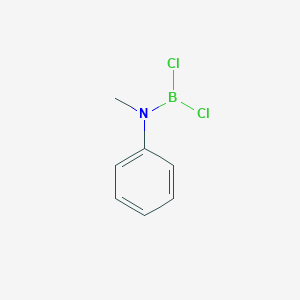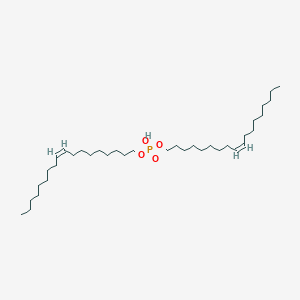
5-Phenylpenta-2,4-dienal
Vue d'ensemble
Description
5-Phenylpenta-2,4-dienal: is an organic compound with the molecular formula C11H10O . It is characterized by the presence of a phenyl group attached to a penta-2,4-dienal chain. This compound is known for its conjugated system, which imparts unique chemical properties and reactivity. It is often used in various chemical synthesis processes and has applications in different fields such as perfumery and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-dienal typically involves the aldol condensation of cinnamaldehyde with propanal. This reaction is catalyzed by a base, such as sodium hydroxide, in a methanol solvent. The reaction conditions include a molar ratio of cinnamaldehyde to propanal of 1:1, with 36% aqueous sodium hydroxide solution at a 0.1:1 molar ratio to cinnamaldehyde .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The use of ruthenium and nickel-supported catalysts during hydrogenation steps ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Phenylpenta-2,4-dienal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form 5-phenylpentanal or further to 5-phenylpentanol.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or nickel.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 5-Phenylpenta-2,4-dienoic acid.
Reduction: 5-Phenylpentanal and 5-Phenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: 5-Phenylpenta-2,4-dienal is used as an intermediate in the synthesis of various organic compounds. Its conjugated system makes it a valuable compound in studying reaction mechanisms and kinetics .
Biology and Medicine: In biological research, it is used to study the effects of conjugated aldehydes on cellular processes.
Industry: The compound is used in the fragrance industry for its aromatic properties. It is also employed in the synthesis of fine chemicals and specialty materials .
Mécanisme D'action
The mechanism of action of 5-Phenylpenta-2,4-dienal involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, leading to various chemical transformations. The conjugated system enhances its reactivity, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Cinnamaldehyde: Similar in structure but lacks the extended conjugation.
Benzaldehyde: Contains a phenyl group but lacks the conjugated dienal chain.
2-Methyl-5-phenylpenta-2,4-dienal: Similar structure with an additional methyl group.
Uniqueness: 5-Phenylpenta-2,4-dienal is unique due to its extended conjugated system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical synthesis processes and applications .
Propriétés
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZBVTWSKWXMN-VDESZNBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-40-5 | |
| Record name | 2,4-Pentadienal, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentadienal, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-phenylpenta-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2E)-2-methylbut-2-enoate](/img/structure/B75805.png)












![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
